molecular formula C8H13F3N2O3 B554751 H-Lys(Tfa)-OH CAS No. 10009-20-8

H-Lys(Tfa)-OH

Cat. No.: B554751
CAS No.: 10009-20-8
M. Wt: 242.20 g/mol
InChI Key: PZZHRSVBHRVIMI-YFKPBYRVSA-N
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Description

N-6-Trifluoroacetyl-L-lysine is a derivative of the amino acid L-lysine, where the ε-amino group is protected by a trifluoroacetyl group. This compound is often used in peptide synthesis and as an intermediate in the production of various biologically active molecules .

Mechanism of Action

Target of Action

N6-Trifluoroacetyl-L-lysine, also known as H-Lys(Tfa)-OH, primarily targets the enzyme L-lysine cyclodeaminase . This enzyme is involved in the metabolism of L-lysine, an essential amino acid. The inhibition of this enzyme can have significant effects on various biological processes.

Mode of Action

The compound acts as an inhibitor of L-lysine cyclodeaminase . It binds to the active site of the enzyme, preventing it from catalyzing the cyclodeamination of L-lysine. This inhibition can disrupt the normal metabolic processes involving L-lysine.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-6-Trifluoroacetyl-L-lysine can be synthesized through the reaction of L-lysine with trifluoroacetic anhydride. The reaction typically occurs in an organic solvent such as dichloromethane, under mild conditions. The reaction is as follows:

L-lysine+trifluoroacetic anhydrideN-6-Trifluoroacetyl-L-lysine+acetic acid\text{L-lysine} + \text{trifluoroacetic anhydride} \rightarrow \text{N-6-Trifluoroacetyl-L-lysine} + \text{acetic acid} L-lysine+trifluoroacetic anhydride→N-6-Trifluoroacetyl-L-lysine+acetic acid

Industrial Production Methods

Industrial production of N-6-Trifluoroacetyl-L-lysine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-6-Trifluoroacetyl-L-lysine undergoes various chemical reactions, including:

    Hydrolysis: The trifluoroacetyl group can be removed under acidic or basic conditions, regenerating the free amino group.

    Substitution: The trifluoroacetyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.

    Substitution: Often involves acyl chlorides or anhydrides in the presence of a base such as triethylamine.

Major Products Formed

Scientific Research Applications

N-6-Trifluoroacetyl-L-lysine is widely used in scientific research due to its versatility:

Properties

IUPAC Name

(2S)-2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3N2O3/c9-8(10,11)7(16)13-4-2-1-3-5(12)6(14)15/h5H,1-4,12H2,(H,13,16)(H,14,15)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZHRSVBHRVIMI-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNC(=O)C(F)(F)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCNC(=O)C(F)(F)F)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

92391-37-2
Record name L-Lysine, N6-(2,2,2-trifluoroacetyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92391-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70142926
Record name L-Lysine, N6-(trifluoroacetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70142926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10009-20-8
Record name N6-(2,2,2-Trifluoroacetyl)-L-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10009-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Lysine, N6-(trifluoroacetyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010009208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Lysine, N6-(trifluoroacetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70142926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Lysine, N6-(2,2,2- trifluoroacetyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.181
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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